molecular formula C6H10ClNO4 B2919278 Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate CAS No. 1378698-27-1

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate

Cat. No. B2919278
M. Wt: 195.6
InChI Key: DJRMGWLTIZGAOF-UHFFFAOYSA-N
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Description

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate, commonly known as CDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMC is a versatile compound that can be used in the synthesis of other chemicals, as well as in biochemical and physiological studies.

Scientific Research Applications

1. Synthesis and Reactivity

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate exhibits notable reactivity in synthetic chemistry. For instance, 2-(Chloromethoxy)ethyl acetate, a related compound, reacts with alcohols in the presence of silver carbonate to produce various derivatives, as explored by Aitken et al. (1986). This reactivity underlines its potential in creating diverse chemical compounds (Aitken, Rees, Suckling, & Wood, 1986).

2. Biological Applications

The compound has been utilized in the synthesis of bioactive molecules. For example, a study by Babar et al. (2017) demonstrated its use in creating compounds that inhibit α-glucosidase and β-glucosidase, enzymes relevant in diabetes research (Babar et al., 2017). Additionally, Liu et al. (2018) reported its application in synthesizing compounds with antitumor activity (Liu et al., 2018).

3. Advanced Chemical Synthesis

Further research highlights its role in advanced chemical synthesis. Zhang et al. (2020) described its use in nickel-catalyzed reductive aryldifluoroacetylation, a method facilitating the creation of α,α-difluoro-γ-amino acids with potential applications in peptide chemistry and protein engineering (Zhang, Zhao, Yang, & Fu, 2020).

4. Green Chemistry

In the context of green chemistry, Vergaelen et al. (2020) discussed the polymerization of related compounds in ethyl acetate, highlighting a shift towards more environmentally friendly solvents (Vergaelen et al., 2020).

properties

IUPAC Name

ethyl 2-(chloromethoxycarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4/c1-2-11-5(9)3-8-6(10)12-4-7/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRMGWLTIZGAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate

Citations

For This Compound
1
Citations
H Plà Solans - 2014 - diposit.ub.edu
[eng] Although survival rates of colorectal cancer (CRC) treated with surgery and conventional chemotherapy are high, metastatic CRC still shows acute mortality rates. Current …
Number of citations: 3 diposit.ub.edu

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